6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to the benzothiophene core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group on the benzothiophene core under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Benzyl halides, amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiophenes.
Scientific Research Applications
6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the benzyloxy group, which can affect its reactivity and biological activity.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chloro group instead of a benzyloxy group, leading to different chemical and biological properties.
Uniqueness: 6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of the benzyloxy group, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C16H12O3S |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-phenylmethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3S/c17-16(18)15-8-12-6-7-13(9-14(12)20-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
InChI Key |
MNNRDKIPHPIRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(S3)C(=O)O |
Origin of Product |
United States |
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